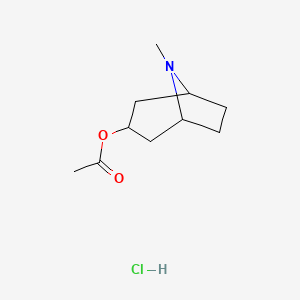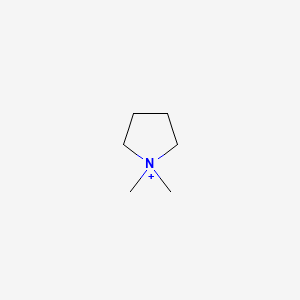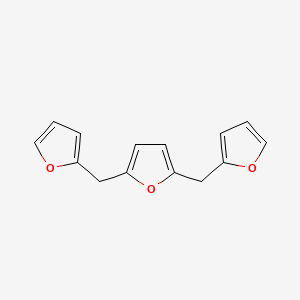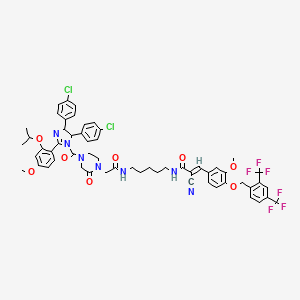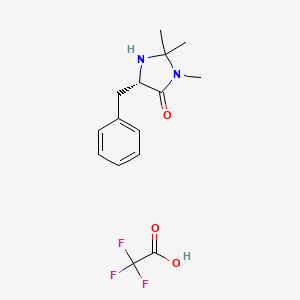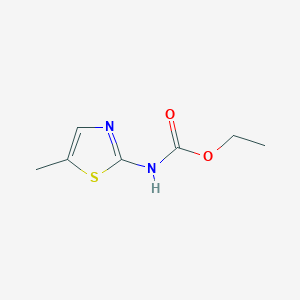
1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H6Br2FNO3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, methyl, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of bromine atoms using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: Introduction of the fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol (CH3OH) in the presence of a base like sodium methoxide (NaOCH3).
Methylation: Introduction of the methyl group (-CH3) using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Products with nucleophiles replacing bromine atoms.
Reduction: Amino derivatives of the compound.
Oxidation: Carboxylic acid derivatives of the compound.
Scientific Research Applications
1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of multiple substituents on the benzene ring allows for diverse interactions and pathways, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Redox Reactions: The nitro group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but lacks the methoxy and methyl groups.
1,3-Dibromo-5-fluoro-2-nitrobenzene: Similar structure but lacks the methoxy and methyl groups.
1,3-Dibromo-4-methoxy-6-methyl-2-nitrobenzene: Similar structure but lacks the fluorine atom.
Uniqueness
1,3-Dibromo-5-fluoro-4-methoxy-6-methyl-2-nitrobenzene is unique due to the combination of bromine, fluorine, methoxy, methyl, and nitro substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6Br2FNO3 |
|---|---|
Molecular Weight |
342.94 g/mol |
IUPAC Name |
1,5-dibromo-3-fluoro-2-methoxy-4-methyl-6-nitrobenzene |
InChI |
InChI=1S/C8H6Br2FNO3/c1-3-4(9)7(12(13)14)5(10)8(15-2)6(3)11/h1-2H3 |
InChI Key |
OYKBBTHPHANVED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



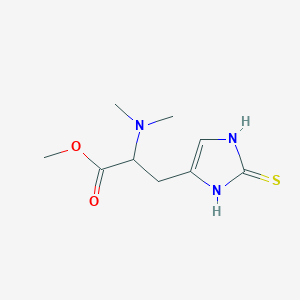
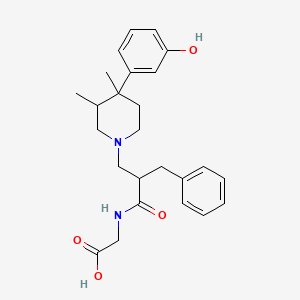
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
